molecular formula C19H16N2O5 B2583503 2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide CAS No. 919850-18-3

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide

Cat. No. B2583503
CAS RN: 919850-18-3
M. Wt: 352.346
InChI Key: FQBQOXDBWNMWKC-UHFFFAOYSA-N
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Description

The compound “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . For instance, the crystal structure of ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate was determined by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 7-amino-4-methylcoumarin with various organic halides led to the formation of new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Mechanism of Action

While the specific mechanism of action for “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is not mentioned in the search results, coumarins have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Future Directions

The future directions for research on “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given the diverse activities exhibited by coumarins, these compounds could be valuable building blocks for the preparation of novel therapeutic agents .

properties

IUPAC Name

2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-12-6-7-13-11(9-18(23)26-16(13)10-12)8-17(22)21-15-5-3-2-4-14(15)19(20)24/h2-7,9-10H,8H2,1H3,(H2,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBQOXDBWNMWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide

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